(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride
CAS No.:
Cat. No.: VC13796860
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | [(3R)-3-methylpiperidin-3-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
| Standard InChI Key | UXIXDMNTNWZQKI-OGFXRTJISA-N |
| Isomeric SMILES | C[C@]1(CCCNC1)CO.Cl |
| SMILES | CC1(CCCNC1)CO.Cl |
| Canonical SMILES | CC1(CCCNC1)CO.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride belongs to the piperidine alkaloid family, featuring a six-membered nitrogen-containing ring with a methyl group at the 3-position and a hydroxymethyl group at the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.66 g/mol |
| Exact Mass | 165.0866 |
| PSA (Polar Surface Area) | 32.26 Ų |
| LogP (Partition Coefficient) | 0.70 |
The R-configuration at the 3-position ensures stereochemical specificity, which is critical for interactions with biological targets such as enzymes and receptors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride typically involves a multi-step process:
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Ring Formation: Piperidine is functionalized via alkylation with 3-methyl-3-(hydroxymethyl)piperidine precursors.
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Chiral Resolution: The racemic mixture is separated using chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic methods to isolate the R-enantiomer.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability .
A simplified reaction scheme is provided below:
Optimization Challenges
Key challenges include minimizing racemization during synthesis and achieving high enantiomeric excess (>99%). Recent advances in asymmetric catalysis and continuous flow chemistry have improved yields to 70–80% in pilot-scale productions .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s rigid piperidine scaffold and functional groups make it a versatile building block for:
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Neurological Agents: Dopamine and serotonin receptor modulators for treating Parkinson’s disease and depression.
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Antivirals: Protease inhibitors targeting viral replication machinery.
Case Study: Kinase Inhibitor Development
In a 2024 study, (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride was used to synthesize a potent cyclin-dependent kinase (CDK) inhibitor. The R-configuration enhanced binding affinity by 40% compared to the S-enantiomer, underscoring the importance of stereochemistry .
| Hazard | GHS Classification |
|---|---|
| Acute Oral Toxicity | Category 4 (H302) |
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 2A (H319) |
| Respiratory Irritation | Category 3 (H335) |
Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory during handling .
First Aid Measures
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Eye Exposure: Rinse with saline solution and seek immediate medical attention .
Related Compounds and Analogues
((3R)-6-Methylpiperidin-3-yl)-methanol
This structural analogue (CAS 1088994-07-3) lacks the hydrochloride salt and features a methyl group at the 6-position. It serves as a precursor for non-ionic surfactants and corrosion inhibitors .
Racemic Mixtures
The unseparated (±)-3-methylpiperidin-3-ylmethanol hydrochloride (CAS 955027-74-4) is cheaper but unsuitable for enantioselective applications. Its use is limited to preliminary pharmacological screens .
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